Ethyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate
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Overview
Description
Rac-ethyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of a trifluoromethyl group in the compound can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of rac-ethyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3R,5R)-5-methylpyrrolidine-3-carboxylate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Ethyl (3R,5R)-5-(chloromethyl)pyrrolidine-3-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in rac-ethyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate makes it unique, as this group can significantly influence the compound’s lipophilicity, metabolic stability, and biological activity.
Properties
Molecular Formula |
C8H12F3NO2 |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
ethyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H12F3NO2/c1-2-14-7(13)5-3-6(12-4-5)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
MGZQWPKDYVAGGD-WDSKDSINSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](NC1)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1CC(NC1)C(F)(F)F |
Origin of Product |
United States |
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